molecular formula C14H11ClO2 B3084882 1-[4-(3-Chlorophenoxy)phenyl]ethanone CAS No. 1145-57-9

1-[4-(3-Chlorophenoxy)phenyl]ethanone

Cat. No.: B3084882
CAS No.: 1145-57-9
M. Wt: 246.69 g/mol
InChI Key: LLSIXNNZOJEFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(3-Chlorophenoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chlorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .

Comparison with Similar Compounds

  • 1-[4-(4-Chlorophenoxy)phenyl]ethanone
  • 1-[3-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

Comparison: 1-[4-(3-Chlorophenoxy)phenyl]ethanone is unique due to the position of the chlorophenoxy group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIXNNZOJEFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285863
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-57-9
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Chlorophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Chlorophenoxy)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Chlorophenoxy)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Chlorophenoxy)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Chlorophenoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Chlorophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.